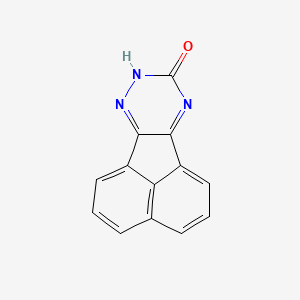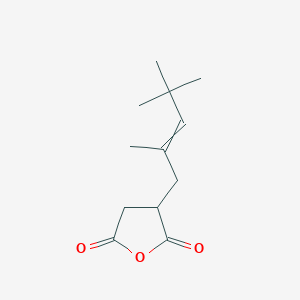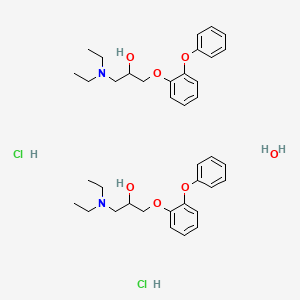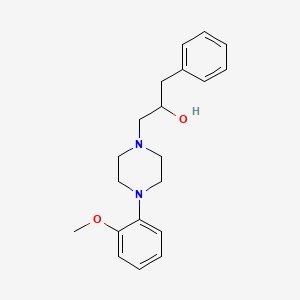
alpha-Benzyl-4-(o-methoxyphenyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Benzyl-4-(o-methoxyphenyl)-1-piperazineethanol is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Benzyl-4-(o-methoxyphenyl)-1-piperazineethanol typically involves the reaction of benzyl chloride with 4-(o-methoxyphenyl)-1-piperazineethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating conditions such as anxiety, depression, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-Benzyl-4-(o-methoxyphenyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Benzyl-4-(o-methoxyphenyl)-1-piperazineethanol: Unique due to its specific substitution pattern and functional groups.
4-(o-Methoxyphenyl)-1-piperazineethanol: Lacks the benzyl group, leading to different pharmacological properties.
Alpha-Benzyl-1-piperazineethanol: Lacks the methoxyphenyl group, affecting its interaction with biological targets.
Uniqueness
This compound stands out due to its combination of benzyl and methoxyphenyl groups, which may confer unique binding properties and biological activities compared to other piperazine derivatives.
Propiedades
Número CAS |
73771-27-4 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpropan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-24-20-10-6-5-9-19(20)22-13-11-21(12-14-22)16-18(23)15-17-7-3-2-4-8-17/h2-10,18,23H,11-16H2,1H3 |
Clave InChI |
IZWQFBZUYAKJCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC(CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


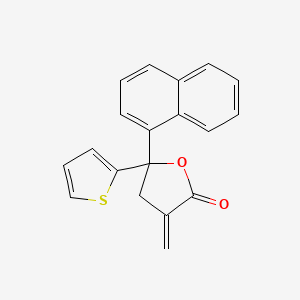

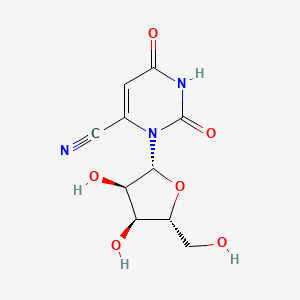
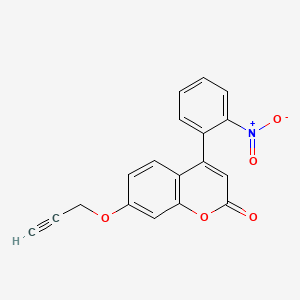
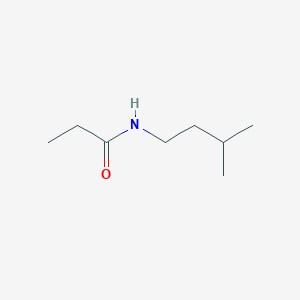
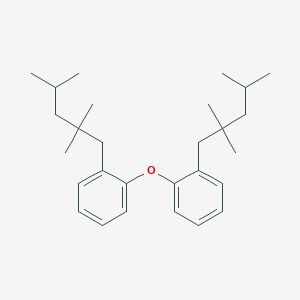

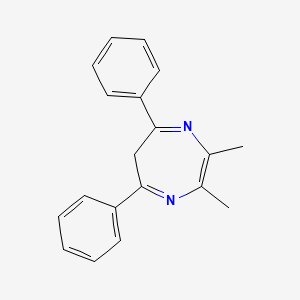
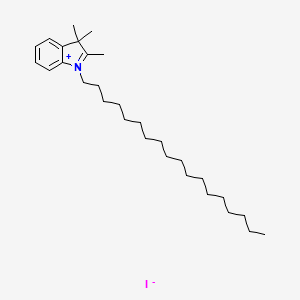
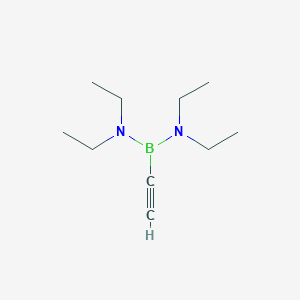
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
